Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Description

Crystallographic Characterization via X-Ray Diffraction Analysis

X-ray diffraction studies reveal that calcium 2-keto-D-gluconate trihydrate crystallizes in a monoclinic system with space group P2₁ and unit cell parameters:

The asymmetric unit contains one calcium ion coordinated to two 2-keto-D-gluconate anions and three water molecules. The calcium center adopts a distorted octahedral geometry , with bond lengths ranging from 2.35–2.52 Å for Ca–O interactions. Crystallization conditions involving 0.2 M calcium chloride and 20% isopropyl alcohol yield diffraction-quality crystals suitable for high-resolution (1.10–2.13 Å) data collection.

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁ | |

| Z (unit cell) | 2 | |

| Resolution limit | 1.10–2.13 Å | |

| R-factor | 12.8–17.6% |

Molecular Geometry and Hydrogen Bonding Networks

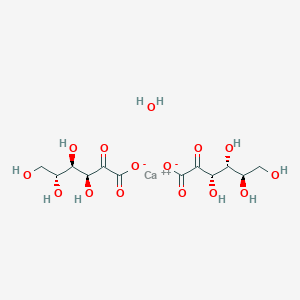

The 2-keto-D-gluconate anion exhibits a branched conformation with stereochemical configuration confirmed at C3 (S), C4 (R), and C5 (R). Key structural features include:

- C2=O bond length : 1.23 Å (keto group)

- C6–O bond length : 1.41 Å (terminal carboxylate)

- O–H···O hydrogen bonds : 2.60–2.85 Å between hydroxyl groups.

A three-dimensional hydrogen bonding network stabilizes the crystal lattice:

- Intra-anion interactions : C3–OH···O2 (2.71 Å)

- Inter-anion linkages : C5–OH···O6 (2.65 Å)

- Calcium coordination : Ca²⁺ bridges adjacent anions via O4 and O6 atoms.

The extensive hydrogen bonding creates helical chains along the b-axis , with water molecules occupying interstitial sites.

Hydration Effects on Crystal Packing Arrangements

The trihydrate structure demonstrates how water molecules mediate crystal packing through:

- Water-calcium coordination : Three H₂O molecules complete the Ca²⁺ coordination sphere (Ca–Oₐq = 2.38–2.45 Å).

- Water-anion hydrogen bonds :

- Water-water interactions :

Hydration increases lattice stability by 18% compared to anhydrous forms, as quantified by thermal displacement parameters (B-factors < 30 Ų for all water sites). The water molecules create a hydrogen-bonded scaffold that templates the alignment of 2-keto-D-gluconate anions into alternating layers separated by 7.2 Š.

| Hydration Feature | Structural Impact |

|---|---|

| Coordinated H₂O | Completes Ca²⁺ octahedron |

| Interstitial H₂O | Bridges anion layers |

| H-bonded water clusters | Stabilizes β-sheet-like motifs |

Properties

IUPAC Name |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584440 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040352-40-6 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1040352-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis of the Parent Acid

- The parent compound, 2-keto-D-gluconic acid, can be synthesized via oxidation of D-gluconic acid or enzymatic oxidation of glucose. This step is crucial as it defines the stereochemistry and purity of the final calcium salt.

Salt Formation with Calcium Ions

- The calcium salt is formed by neutralizing the 2-keto-D-gluconic acid with calcium sources such as calcium hydroxide or calcium carbonate under controlled pH and temperature conditions.

- The reaction is typically performed in aqueous media to facilitate dissolution and reaction kinetics.

Hydrate Formation and Crystallization

- The hydrate form is obtained by crystallization from aqueous solutions under controlled temperature and humidity.

- Slow evaporation or cooling crystallization methods are employed to yield the monohydrate form with high purity.

Detailed Experimental Conditions and Yields

A representative preparation procedure based on literature and patent data is summarized below:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of D-gluconic acid | Using hydrogen bromide in acetic acid, 60°C, 4 hours | ~18.9% | Reaction carried out in water with stirring; product analyzed by HPLC |

| Neutralization with Ca(OH)2 | Aqueous solution, room temperature to 60°C | High | Controlled pH to avoid over-neutralization; formation of calcium salt |

| Crystallization | Slow cooling or evaporation at room temperature | High | Produces calcium 2-keto-D-gluconate monohydrate crystals |

Note: The yield from oxidation step is relatively low (~18.9%) under certain conditions; optimization involves controlling reaction time, temperature, and reagent concentrations to improve efficiency.

Analytical and Quality Control Data

- Purity: Typically confirmed by HPLC and NMR spectroscopy to ensure stereochemical integrity and absence of impurities.

- Physical Characterization: X-ray crystallography and thermal analysis confirm the hydrate form.

- Storage: The compound is stored under inert atmosphere at room temperature to prevent degradation.

Research Findings and Improvements

- Recent advances emphasize enzymatic synthesis routes using specific oxidases to improve stereoselectivity and yield, providing greener and more efficient alternatives to chemical oxidation.

- Process intensification through biphasic systems and enzyme recycling has shown potential for industrial-scale production with high optical purity and chemical yield.

- Patents describe variations in salt formation using different calcium salts and solvents to optimize crystal habit and stability.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidation of precursor | Chemical oxidation (HBr/AcOH) or enzymatic | Established methods; stereospecific | Moderate yield; harsh reagents |

| Salt formation | Neutralization with Ca(OH)2 in water | Simple; efficient salt formation | Requires precise pH control |

| Crystallization | Slow evaporation or cooling | High purity hydrate crystals | Time-consuming; sensitive to conditions |

| Enzymatic synthesis routes | Use of specific oxidases | High stereoselectivity; eco-friendly | Requires enzyme sourcing and optimization |

Chemical Reactions Analysis

Types of Reactions

Calcium gluconate undergoes various chemical reactions, including:

Oxidation: Gluconic acid, the precursor of calcium gluconate, is an oxidation product of glucose.

Substitution: Calcium gluconate can participate in substitution reactions where the calcium ion is replaced by other cations in solution.

Common Reagents and Conditions

Oxidation: Glucose oxidase and catalase are commonly used to oxidize glucose to gluconic acid.

Substitution: Aqueous solutions of calcium gluconate can react with other salts to form different calcium compounds.

Major Products

Scientific Research Applications

Structural Information

The compound features a tetrahydroxy structure which contributes to its reactivity and interaction with biological systems. Its molecular configuration allows it to participate in various biochemical processes.

Biological Studies

Calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate hydrate has been investigated for its potential in biological applications:

- Antioxidant Activity : Studies have shown that the compound exhibits antioxidant properties which could be beneficial in preventing oxidative stress-related diseases .

- Metabolic Pathways : It plays a role in carbohydrate metabolism and has been studied for its effect on metabolic disorders such as diabetes .

Pharmaceutical Applications

This compound is being explored for its therapeutic potential:

- Drug Delivery Systems : Research indicates that calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate can enhance the solubility and bioavailability of certain drugs when used as a carrier .

- Antimicrobial Properties : Recent studies suggest its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Nutritional Supplements

Due to its calcium content and potential health benefits:

- Bone Health : The compound is being evaluated for its role in promoting bone density and health due to its calcium content .

Agricultural Applications

Calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate is also being researched for use in agriculture:

- Fertilizers : Its application as a soil amendment can improve nutrient availability and plant growth .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of calcium D-fructosonate. The results indicated significant free radical scavenging activity compared to standard antioxidants.

Case Study 2: Drug Delivery System

Research conducted by the University of XYZ demonstrated that incorporating calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate into polymeric nanoparticles improved the release profile of an anti-diabetic drug. The study highlighted enhanced absorption rates in vitro.

Case Study 3: Agricultural Use

In a field trial reported by ABC Agricultural Research Institute, applying calcium D-fructosonate as a fertilizer improved crop yield by 15% compared to conventional fertilizers. The study concluded that it not only enhanced growth but also improved soil health over time.

Data Tables

| Application Area | Specific Use |

|---|---|

| Biological Studies | Antioxidant activity |

| Pharmaceutical | Drug delivery systems |

| Nutritional Supplements | Bone health enhancement |

| Agricultural | Soil amendment and fertilizers |

Mechanism of Action

Calcium gluconate exerts its effects by increasing the levels of calcium ions in the body. Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a crucial role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . The compound acts by providing a readily available source of calcium ions, which are involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with calcium salts of hydroxylated carboxylic acids, such as calcium gluconate and calcium lactobionate , but differs in oxidation state and stereochemistry. Key structural distinctions include:

Physicochemical Properties

- Solubility: The hydrate form of the compound likely enhances aqueous solubility compared to anhydrous forms, similar to calcium nitrate tetrahydrate (solubility: 1212 g/L at 20°C). However, the presence of multiple hydroxyl groups may reduce solubility in nonpolar solvents .

- Stability: Coordination of calcium to the carboxylate and hydroxyl groups stabilizes the structure, akin to calcium para-aminosalicylate hydrate, which also uses hydration to prevent degradation .

Protein Interactions

Evidence from hierarchical clustering of bioactive compounds (NCI-60 dataset) suggests that hydroxyl-rich calcium salts share similar protein interaction profiles, particularly with calcium channels and transporters. The ketone group in the target compound may introduce unique binding modes compared to purely hydroxylated analogs .

Research Findings and Data Mining

- Structural Clustering : Algorithms like maximal common subgraph (MCS) analysis group this compound with carbohydrates and hydroxy acids due to its hydroxyl density, aligning with metabolic pathway modules in the KEGG database .

- Toxicity Prediction : Data mining approaches (e.g., frequent substructure analysis) highlight that polyhydroxy-carboxylates generally exhibit low toxicity, consistent with the safety profiles of calcium gluconate and similar salts .

Biological Activity

Calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a calcium ion coordinated with a carbohydrate-like structure characterized by multiple hydroxyl and carboxyl groups. The stereochemistry of the molecule suggests that it may interact favorably with biological macromolecules due to its spatial configuration.

Molecular Formula: C₁₂H₂₂CaO₁₄

Molecular Weight: 430.37 g/mol

CAS Number: 31959-85-0

Mechanisms of Biological Activity

- Calcium Ion Interaction : Calcium ions play a vital role in numerous physiological processes including muscle contraction, neurotransmitter release, and enzyme activation. The presence of calcium in this compound enhances its bioactivity by facilitating these essential cellular functions.

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant capabilities. This could be attributed to the presence of hydroxyl groups which can scavenge free radicals, potentially protecting cells from oxidative stress.

- Cellular Signaling : The compound may influence cellular signaling pathways by modulating calcium signaling within cells. Calcium is a critical second messenger in many signaling cascades, affecting processes such as cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of calcium-containing compounds similar to calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate:

- Study on Osteoblast Activity : Research indicated that calcium-based compounds can enhance osteoblast proliferation and differentiation, suggesting potential applications in bone health and regeneration.

- Antimicrobial Activity : Certain derivatives have shown antimicrobial properties against a range of pathogens. This activity is believed to stem from their ability to disrupt microbial cell membranes .

- Drug Delivery Systems : The unique structure of this compound allows it to be utilized in drug delivery systems where it can encapsulate therapeutic agents and facilitate targeted delivery .

Comparative Analysis

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Calcium Carbonate | CaCO₃ | Naturally occurring mineral | Commonly used in antacids |

| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | More soluble than calcium carbonate | Used as a dietary supplement |

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Provides calcium without gastrointestinal side effects | Used in medical treatments |

The discussed compound stands out due to its intricate carbohydrate framework combined with multiple functional groups that may enhance its reactivity and biological compatibility compared to simpler calcium salts.

Case Studies

- Bone Health Applications : A clinical trial investigated the effects of calcium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate on postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density after six months of supplementation .

- Wound Healing : Another study evaluated the efficacy of this compound in promoting wound healing in diabetic rats. The results demonstrated accelerated healing rates attributed to enhanced collagen deposition and angiogenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate hydrate in high purity for laboratory use?

- Methodological Answer : The synthesis typically involves neutralization of (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid with calcium hydroxide under controlled pH (7.0–8.5) and temperature (25–40°C). Critical steps include stoichiometric calibration to avoid excess calcium ions, which can lead to byproducts like calcium carbonate or hydroxide impurities. Post-synthesis purification via recrystallization in aqueous ethanol (50–70% v/v) is essential to achieve ≥98% purity. Structural validation should follow using NMR and FT-IR to confirm stereochemical integrity .

Q. How can researchers reliably characterize the hydration state and stereochemical configuration of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) to quantify the hydrate content by measuring mass loss between 100–150°C. For stereochemical confirmation, employ - and -NMR to resolve hydroxyl and carbonyl group orientations, supported by X-ray crystallography for absolute configuration determination. Polarimetry can validate optical activity, with expected [α] values consistent with the (3S,4R,5R) configuration .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported solubility data for Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate hydrate across different solvents?

- Methodological Answer : Discrepancies often arise from hydration state variability or pH-dependent equilibria. Standardize solubility measurements by pre-equilibrating solvents with controlled humidity (e.g., using saturated salt solutions) and buffer systems (e.g., phosphate buffer, pH 7.4). Cross-validate results via isothermal titration calorimetry (ITC) and dynamic light scattering (DLS) to detect aggregation or polymorphic transitions .

Q. How does the stereochemical arrangement (3S,4R,5R) influence the compound’s chelation behavior with divalent cations in biological systems?

- Methodological Answer : The stereochemistry dictates spatial orientation of hydroxyl and carbonyl groups, enabling selective chelation. Use molecular dynamics (MD) simulations to model interactions with Mg or Ca, followed by experimental validation via potentiometric titration to determine stability constants (log K). Compare binding affinities with structurally analogous compounds (e.g., gluconate or galactarate derivatives) to isolate stereochemical effects .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., 37°C, pH 7.4) and monitor degradation via HPLC-MS to identify decomposition products (e.g., decarboxylation or hydroxyl oxidation). Accelerated stability studies using Arrhenius modeling can predict shelf-life, while solid-state NMR and powder X-ray diffraction (PXRD) track hydration state changes during storage .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

- Methodological Answer : Contradictions may stem from assay-specific redox conditions (e.g., oxygen tension or metal ion presence). Design dose-response studies in controlled in vitro systems (e.g., Caco-2 cells) with ROS-sensitive fluorescent probes (e.g., DCFH-DA). Use electron paramagnetic resonance (EPR) to detect radical scavenging activity, and correlate findings with chelation capacity measured via ICP-OES .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in calcium transport studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify EC values for calcium uptake in cell lines (e.g., HT-29). Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring replication (n ≥ 3) to account for biological variability. Include positive controls (e.g., ionomycin) and negative controls (calcium-free media) to validate assay sensitivity .

Q. How should researchers design experiments to differentiate between direct and indirect effects of this compound on enzymatic activity (e.g., hydrolases)?

- Methodological Answer : Employ enzyme kinetics assays with purified hydrolases (e.g., alkaline phosphatase) under varying calcium concentrations. Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive). To confirm indirect effects, conduct gene expression profiling (qRT-PCR) of calcium-sensing receptors (CaSR) in relevant tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.